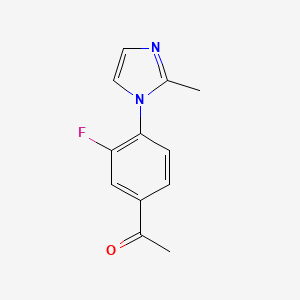

1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

CAS No.:

Cat. No.: VC18265939

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2O |

|---|---|

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | 1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethanone |

| Standard InChI | InChI=1S/C12H11FN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |

| Standard InChI Key | WMBXUEGLHKEAKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)F |

Introduction

1-(3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is a complex organic compound characterized by its unique molecular structure, which combines a fluoro-substituted phenyl ring with an imidazole moiety. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 1-(3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often require careful selection of starting materials and reaction conditions to achieve high yields and purity.

Potential Synthesis Pathways

-

Starting Materials: The synthesis might begin with 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzene, which can be converted into the desired compound through acylation reactions.

-

Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing the reaction yield and product purity.

Chemical Applications

-

Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential medicinal applications.

-

Material Science: The unique structure of this compound might also be of interest in material science for developing new materials with specific properties.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume